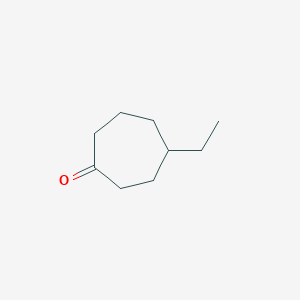![molecular formula C20H16ClN3O2 B2477756 1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea CAS No. 330191-17-8](/img/structure/B2477756.png)
1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea, also known as CDKI-73, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a unique mechanism of action that targets the cell cycle and induces apoptosis in cancer cells. In
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols in Municipal Solid Waste Incineration
Chlorophenols are significant precursors of dioxins in thermal processes including Municipal Solid Waste Incineration. Studies have suggested a correlation between chlorophenols and the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans, indicating the environmental impact of chlorophenols derived from incomplete combustion and their potential pathways through oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis, and other processes (Peng et al., 2016).
Biomedical and Pharmacological Research
Synthesis and Biological Importance of Benzothiazoles
The combination of (thio)urea and benzothiazole derivatives shows a broad spectrum of biological activities, highlighting the importance of such compounds in medicinal chemistry. Specific derivatives, such as Frentizole, are used in treating conditions like rheumatoid arthritis, showcasing the therapeutic potential of these compounds (Rosales-Hernández et al., 2022).
Environmental Remediation
Urea Biosensors for Environmental Monitoring
Advances in biosensors for detecting urea concentrations have implications for monitoring environmental and biological systems. Urea biosensors, utilizing enzymes like urease, highlight the intersection of environmental science and technology, indicating potential applications in assessing water quality and environmental health (Botewad et al., 2021).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethyl-2-oxobenzo[cd]indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-24-17-10-9-16(14-7-4-8-15(18(14)17)19(24)25)23-20(26)22-13-6-3-5-12(21)11-13/h3-11H,2H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRUDACJRNPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC(=CC=C4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)


![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B2477695.png)
